5-Hydroxy-1,5-diphenylpent-1-en-3-one

Catalog No.
S14873035
CAS No.
115495-51-7
M.F
C17H16O2
M. Wt
252.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-1,5-diphenylpent-1-en-3-one

CAS Number

115495-51-7

Product Name

5-Hydroxy-1,5-diphenylpent-1-en-3-one

IUPAC Name

5-hydroxy-1,5-diphenylpent-1-en-3-one

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

InChI

InChI=1S/C17H16O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1-12,17,19H,13H2

InChI Key

VEDSJBNQWQAJJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)CC(C2=CC=CC=C2)O

5-Hydroxy-1,5-diphenylpent-1-en-3-one is an organic compound with the molecular formula C17H16O2C_{17}H_{16}O_2 and a molecular weight of 268.31 g/mol. It features a pentenone structure characterized by a hydroxyl group at the fifth position and two phenyl groups attached to the first carbon of the pentene chain. This compound is known for its potential applications in various fields, including medicinal chemistry and material science.

  • Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
  • Reduction: The compound can undergo reduction to yield alcohols or other reduced derivatives when treated with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The compound can engage in nucleophilic substitution reactions, where the hydroxyl group or phenyl groups may be replaced by other substituents under suitable conditions .

Research indicates that 5-Hydroxy-1,5-diphenylpent-1-en-3-one exhibits various biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors, leading to alterations in cellular processes that may inhibit tumor growth or microbial proliferation .

The synthesis of 5-Hydroxy-1,5-diphenylpent-1-en-3-one typically involves the following steps:

  • Starting Materials: The synthesis often begins with readily available precursors such as phenylacetone and appropriate reagents.
  • Reaction Conditions: The reaction is generally conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), often in the presence of bases such as sodium hydride or potassium carbonate.
  • Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product in high purity .

5-Hydroxy-1,5-diphenylpent-1-en-3-one has several notable applications:

  • Medicinal Chemistry: Its potential therapeutic properties make it a candidate for drug development, particularly in targeting cancer cells and microbial infections.
  • Organic Synthesis: It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
  • Material Science: The compound may also find uses in developing specialty chemicals and materials with unique properties due to its structural characteristics .

Studies on 5-Hydroxy-1,5-diphenylpent-1-en-3-one have focused on its interactions with various biological targets. These include enzyme inhibition studies where the compound's ability to modulate enzyme activity is assessed. Such interactions are crucial for understanding its potential therapeutic effects and mechanisms of action against diseases like cancer and bacterial infections .

Several compounds share structural similarities with 5-Hydroxy-1,5-diphenylpent-1-en-3-one. Below are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Penten-3-oneContains a similar pentenone structureLacks hydroxyl and diphenyl groups
5-Methoxy-1-morpholino-1-penteneFeatures a methoxy group instead of diphenyl groupsContains a morpholine ring which alters reactivity
4-HydroxychalconeA flavonoid derivative with similar phenolic structuresExhibits strong antioxidant properties
2',4'-DihydroxychalconeContains two hydroxyl groups on a chalcone backboneKnown for its anti-inflammatory effects

Uniqueness

The uniqueness of 5-Hydroxy-1,5-diphenylpent-1-en-3-one lies in its combination of both a hydroxyl group and two phenyl substituents on a pentenone framework. This specific arrangement not only enhances its reactivity but also contributes to its distinct biological properties, making it an intriguing subject for further research in medicinal chemistry and organic synthesis .

Claisen-Schmidt Condensation-Based Synthesis Pathways

The Claisen-Schmidt condensation remains the cornerstone for synthesizing 5-hydroxy-1,5-diphenylpent-1-en-3-one. This reaction involves the base-catalyzed aldol condensation between an aromatic aldehyde and a ketone, followed by dehydration to form the α,β-unsaturated ketone framework. For example, benzaldehyde and 4-hydroxyphenylacetone can undergo condensation in ethanol with sodium hydroxide as the base, yielding the target compound after acidification and purification. Microwave-assisted Claisen-Schmidt reactions have significantly improved reaction kinetics; a study demonstrated that heating at 135°C for 30 minutes in tert-butanol or water achieves full conversion, bypassing traditional reflux setups. The hydroxyl group’s positioning is influenced by the electronic effects of substituents. Electron-donating groups on the aldehyde component stabilize the enolate intermediate, favoring intermolecular aldol condensation over competing -sigmatropic rearrangements.

Solvent-Free and Green Chemistry Approaches

Solvent-free methodologies align with green chemistry principles by eliminating volatile organic solvents and reducing waste. A comparative study found that solvent-free Claisen-Schmidt condensation between benzaldehyde derivatives and hydroxyacetophenones proceeds 40% faster than conventional methods, with comparable yields (75–85%). Mechanochemical grinding of reactants with solid bases like potassium carbonate accelerates the reaction, enabling completion within 20 minutes under ball-milling conditions. This approach avoids side reactions caused by solvent polarity, such as keto–enol tautomerization, which can lead to epimerization in protic media. Additionally, aqueous-phase syntheses at elevated temperatures (135°C) in microwave reactors have been optimized for scalability, producing 5-hydroxy-1,5-diphenylpent-1-en-3-one in 3 mL of water with 10 M NaOH, followed by HCl-induced precipitation.

Catalytic Systems for Stereoselective Formation

Stereocontrol in 5-hydroxy-1,5-diphenylpent-1-en-3-one synthesis is achieved through catalytic systems that dictate the configuration of the α,β-unsaturated system and hydroxyl group. N-Heterocyclic carbenes (NHCs) have emerged as potent catalysts for stereoselective [4+2] cycloadditions, which influence the compound’s conformation. Density functional theory (DFT) studies reveal that NHCs facilitate nucleophilic attack on enals, followed by acid-assisted proton transfers and cycloaddition, with the SS-configurational pathway being energetically favored (17.62 kcal/mol barrier). Transition-metal catalysts, such as palladium complexes, also modulate stereochemistry by coordinating to the carbonyl oxygen, steering the reaction toward syn or anti aldol adducts. For instance, sterically hindered enones favor intermolecular aldol pathways under microwave conditions, yielding syn-configured epimers due to disrotatory electrocyclization.

Catalyst TypeReaction StepStereochemical OutcomeEnergy Barrier (kcal/mol)
NHC[4+2] CycloadditionSS configuration17.62
Pd(OAc)₂Aldol CondensationSyn epimer22.1
NaOH (microwave)Keto–Enol TautomerizationAnti elimination18.9

Post-Synthetic Functionalization Strategies

Post-synthetic modifications of 5-hydroxy-1,5-diphenylpent-1-en-3-one expand its utility in medicinal and materials chemistry. Electrophilic aromatic substitution on the phenyl rings introduces halogen or methoxy groups, enhancing bioactivity. For example, chlorination at the ortho position of ring B using N-chlorosuccinimide increases antioxidant potency by 30% compared to unsubstituted analogs. Mitsunobu reactions enable etherification of the hydroxyl group with alcohols, yielding derivatives with tailored solubility profiles. Additionally, Pd-catalyzed cross-couplings, such as Suzuki–Miyaura reactions, graft aryl boronic acids onto the chalcone backbone, creating libraries for structure–activity relationship studies. These strategies preserve the core α,β-unsaturated system while diversifying functional groups for targeted applications.

The conformational landscape of 5-Hydroxy-1,5-diphenylpent-1-en-3-one has been extensively investigated through advanced computational methodologies, revealing significant insights into its three-dimensional molecular structure [5] [6]. Density functional theory calculations employing the B3LYP functional with appropriate basis sets have demonstrated that this compound exhibits multiple stable conformational states, each characterized by distinct geometric arrangements of the phenyl rings and the central carbon chain [5] [7].

Table 2: Computational Parameters for Theoretical Analysis

Method/ParameterRecommended Value
DFT FunctionalB3LYP-D3(BJ)
Basis Set (Geometry)6-311G(d,p)
Basis Set (Energy)6-311++G(d,p)
Solvation ModelPCM (THF/DMSO)
Conformational SearchSystematic/Monte Carlo
Energy Convergence1.0 × 10⁻⁶ hartree
Gradient Convergence3.0 × 10⁻⁴ hartree/bohr
Dispersion CorrectionGrimme D3 with BJ damping
Frequency AnalysisAnalytical frequencies
Electronic StructureClosed-shell singlet

Computational analysis utilizing the B3LYP functional reveals that the lowest energy conformer of this compound adopts a configuration where the phenyl groups are positioned to minimize steric hindrance while maximizing favorable pi-stacking interactions [5] [8]. The systematic conformational search methodology demonstrates that energy barriers between different conformational states range from 1.5 to 3.2 kcal/mol, indicating moderate flexibility in the molecular framework [6] [9].

The incorporation of dispersion corrections through Grimme's D3 method with Becke-Johnson damping proves essential for accurate prediction of conformational preferences, particularly in capturing the subtle balance between intramolecular interactions [7] [8]. Force field comparisons indicate that MMFF94 and MM3 provide reasonable starting geometries for subsequent quantum mechanical refinement, while UFF shows limitations in accurately describing the aromatic interactions [9] [10].

Solvation effects significantly influence the conformational equilibrium, with polar solvents such as tetrahydrofuran and dimethyl sulfoxide stabilizing conformers that expose the hydroxyl group to the solvent environment [11] [12]. The energy barriers for conformational interconversion are reduced by approximately 25-30% in polar solvents compared to gas-phase calculations, reflecting the importance of environmental effects on molecular flexibility [11].

Resonance Stabilization in α,β-Unsaturated Ketone Systems

The alpha,beta-unsaturated ketone framework in 5-Hydroxy-1,5-diphenylpent-1-en-3-one exhibits extensive resonance stabilization that significantly influences its electronic structure and chemical reactivity [3] [4] [13]. This conjugated system demonstrates characteristic electron delocalization patterns that extend throughout the carbon-carbon double bond and carbonyl group, creating a unified pi-electron network [14] [4].

Table 3: Resonance Stabilization Contributions

SystemStabilization Energy (kcal/mol)Contribution (%)
α,β-Unsaturated ketone8-1225-35
Conjugated enone10-1530-40
Phenyl conjugation2-48-12
Extended conjugation15-2040-50
Hyperconjugation1-33-8
Total stabilization25-35100

The resonance structures of this compound reveal that electron density can be effectively delocalized from the carbon-carbon double bond toward the carbonyl oxygen, creating partial positive charge character at the beta-carbon position [4] [13]. This electron redistribution pattern is fundamental to understanding the compound's electrophilic behavior and susceptibility to nucleophilic attack at the beta position [3] [15].

Molecular orbital analysis demonstrates that the highest occupied molecular orbital primarily consists of pi-bonding character distributed across the conjugated system, while the lowest unoccupied molecular orbital exhibits significant pi-antibonding character centered on the carbonyl group [16] [17]. The energy gap between these frontier orbitals reflects the degree of conjugation and provides insight into the compound's electronic excitation properties [18] [16].

The presence of phenyl substituents introduces additional resonance pathways through hyperconjugative interactions with the main conjugated framework [13] [17]. These aromatic systems can participate in electron delocalization through their pi-electron networks, although the extent of this interaction depends critically on the relative orientation of the phenyl rings with respect to the central enone system [14] [19].

Computational studies reveal that the resonance stabilization energy for the complete system reaches approximately 25-35 kcal/mol, representing a substantial energetic contribution to molecular stability [16] [4]. This stabilization arises from the synergistic combination of alpha,beta-unsaturated ketone conjugation, extended pi-system delocalization, and aromatic resonance contributions [13] [15].

Hydrogen Bonding Network Analysis in Crystal Lattices

The crystal packing arrangements of 5-Hydroxy-1,5-diphenylpent-1-en-3-one are governed by complex networks of intermolecular hydrogen bonding interactions that dictate the three-dimensional supramolecular architecture [20] [21] [22]. The hydroxyl group serves as both a hydrogen bond donor and acceptor, creating multiple opportunities for directional intermolecular associations [21] [23].

Table 4: Intermolecular Interaction Parameters in Crystal Lattice

Interaction TypeDistance Range (Å)Angle Range (°)Energy (kcal/mol)
O-H···O (intramolecular)2.5-3.2120-1803-8
O-H···O (intermolecular)2.6-3.0140-1804-10
C-H···π (phenyl)2.8-3.590-1801-3
C-H···O (weak)3.0-3.890-1600.5-2
π···π stacking3.3-4.00-302-6
van der Waals contacts3.5-4.2Variable0.5-2

Primary hydrogen bonding motifs involve the formation of intermolecular O-H···O interactions between neighboring molecules, with typical donor-acceptor distances ranging from 2.6 to 3.0 Angstroms [20] [24]. These interactions exhibit strong directional preferences, with bond angles approaching linearity to maximize electrostatic attraction and minimize repulsive interactions [21] [22].

The phenyl substituents participate in the crystal packing through pi-pi stacking interactions and C-H···π contacts that provide additional stabilization to the overall lattice structure [19] [25]. These aromatic interactions typically occur at centroid-to-centroid distances of 3.3 to 4.0 Angstroms, with parallel or near-parallel orientations that maximize orbital overlap [19] [26].

Computational analysis of intermolecular interaction energies reveals that the strongest individual contacts are the O-H···O hydrogen bonds, contributing 4-10 kcal/mol per interaction to the lattice stabilization [27] [23]. The cumulative effect of multiple weak interactions, including C-H···O contacts and van der Waals forces, provides significant additional stabilization that influences crystal morphology and physical properties [22] [28].

Graph set analysis of hydrogen bonding patterns indicates that the crystal structure exhibits chain-like motifs extending in specific crystallographic directions, with periodic repetition of the fundamental hydrogen bonding unit [23] [29]. These one-dimensional chains are further interconnected through secondary interactions involving the aromatic systems, creating a robust three-dimensional network [20] [27].

The analysis of hydrogen bonding networks demonstrates that water molecules, when present in the crystal lattice, serve as bridging units that extend and modify the primary hydrogen bonding patterns [21] [22]. These solvent molecules typically adopt positions that allow them to simultaneously interact with multiple functional groups, thereby enhancing the overall lattice cohesion [20] [24].

Free Radical Scavenging Mechanisms in Oxidative Stress Models

The free radical scavenging activity of 5-hydroxy-1,5-diphenylpent-1-en-3-one and structurally related compounds demonstrates significant antioxidant potential through multiple mechanistic pathways. Studies on 1,5-diphenylpenta-1,4-dien-3-ones reveal that the incorporation of hydroxyl groups, particularly on benzene rings, substantially enhances radical scavenging capacity.

Mechanistic Framework of Radical Scavenging

The antioxidant activity of phenolic compounds containing the diphenylpentenone scaffold operates through three primary mechanisms: hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). Computational studies using density functional theory calculations demonstrate that HAT mechanisms predominate in gas phase reactions, while SET-PT and SPLET mechanisms become more favorable in polar solvents.

The hydroxyl group at the C5 position in 5-hydroxy-1,5-diphenylpent-1-en-3-one serves as the primary site for hydrogen donation to free radicals. The resulting phenoxyl radical exhibits enhanced stability through resonance delocalization across the conjugated π-system spanning from the phenyl rings through the enone bridge. This structural arrangement creates multiple resonance contributors that distribute the unpaired electron density, reducing the overall energy of the radical intermediate.

Quantitative Structure-Activity Relationships

Systematic evaluation of diphenylpentenone derivatives reveals that electron-donating substituents significantly enhance radical scavenging activity. Compounds bearing hydroxyl or methoxy groups demonstrate superior performance compared to their unsubstituted analogues. The compound 1,5-diphenylpenta-1,4-dien-3-one with hydroxyl substitution (compound 2e) exhibits the most potent DPPH radical scavenging activity with an IC₅₀ value of 10.0 ± 0.64 μM/mL, surpassing the reference standard ascorbic acid (IC₅₀ = 22.5 ± 0.21 μM/mL).

Oxidative Stress Cellular Models

In cellular oxidative stress models, phenolic compounds containing the diphenylpentenone core demonstrate protective effects against reactive oxygen species-mediated damage. The antioxidant mechanism involves direct scavenging of hydroxyl radicals (- OH), superoxide anions (O₂- ⁻), and peroxyl radicals, while simultaneously upregulating endogenous antioxidant enzyme systems.

The compound's interaction with cellular antioxidant networks includes activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to enhanced expression of Phase II detoxifying enzymes such as glutathione S-transferase, NADPH quinone oxidoreductase, and heme oxygenase-1. This dual mechanism provides both immediate radical neutralization and long-term cellular protection against oxidative damage.

Comparative Antioxidant Efficacy

Evaluation against established antioxidant standards reveals that optimally substituted diphenylpentenone derivatives demonstrate comparable or superior activity to synthetic antioxidants. The incorporation of specific structural motifs, such as catechol moieties or electron-rich aromatic systems, can achieve antioxidant potencies approaching those of natural polyphenolic compounds while maintaining improved stability and bioavailability profiles.

Apoptosis Induction Pathways in Neoplastic Cell Lines

The apoptotic activity of 5-hydroxy-1,5-diphenylpent-1-en-3-one and related diphenylpentenone derivatives demonstrates selective cytotoxicity against various neoplastic cell lines through multiple programmed cell death pathways. These compounds activate both intrinsic and extrinsic apoptotic cascades, with particular efficacy observed in p53-competent cancer cells.

Mitochondrial-Mediated Intrinsic Pathway

The primary mechanism of apoptosis induction involves mitochondrial membrane permeabilization and subsequent cytochrome c release. Structural analogues of 5-hydroxy-1,5-diphenylpent-1-en-3-one, particularly 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives, demonstrate potent ability to disrupt mitochondrial membrane integrity in cancer cells. This disruption triggers the formation of the apoptosome complex, consisting of cytochrome c, apoptotic protease-activating factor 1 (Apaf-1), and procaspase-9.

The compound 1d, a representative 5-hydroxy pyrrolone derivative, induces significant cytochrome c translocation from mitochondria to cytosol within 24-48 hours of treatment in HCT116, H1299, and HeLa cell lines. This translocation occurs independently of mitochondrial transmembrane potential loss, suggesting a specific interaction with mitochondrial membrane components rather than general membrane destabilization.

p53-Dependent Signaling Cascades

Diphenylpentenone derivatives demonstrate pronounced selectivity for p53-competent cancer cells, with significantly reduced activity observed in p53-null cell lines. Chalcone derivative HMNC-74 (compound 36) shows marked differences in cytotoxicity between wild-type HCT116 cells (IC₅₀ ~1.5 μM) and p53-knockout variants (IC₅₀ >40 μM). This selectivity indicates that p53-mediated transcriptional activation plays a crucial role in the apoptotic response.

The molecular mechanism involves p53 phosphorylation and stabilization, leading to transcriptional upregulation of pro-apoptotic genes including BAX, PUMA, and p21. Benzimidazole-derived chalcones (compounds 47 and 48) demonstrate exceptional potency in HCT116 cells, with IC₅₀ values ranging from 1.34 to 1.63 μM in p53-competent cells compared to 44-50 μM in p53-deficient variants.

Caspase Activation and Execution Phase

The apoptotic cascade initiated by diphenylpentenone derivatives involves sequential activation of initiator and effector caspases. Compound 1d preferentially activates caspase-9 (~5-fold increase over controls within 72 hours) in both LNCaP and DU145 prostate cancer cells, followed by downstream activation of caspase-3 in p53-competent cell lines. The temporal pattern of caspase activation correlates with the observed S-phase cell cycle arrest and subsequent apoptotic cell death.

Imidazo[1,2-a]pyridine derivative IP-5 demonstrates activation of both intrinsic (caspase-9) and extrinsic (caspase-8) pathways in HCC1937 breast cancer cells, indicating convergence of multiple apoptotic signals. This dual pathway activation enhances the overall apoptotic efficiency and reduces the likelihood of resistance development.

Cell Cycle Checkpoint Disruption

Many diphenylpentenone derivatives induce cell cycle arrest prior to apoptosis induction, primarily at the G2/M checkpoint. This arrest is mediated through p53/p21 pathway activation, leading to inhibition of cyclin-dependent kinases and prevention of cell cycle progression. Naphthalene-substituted chalcone 35 demonstrates significant accumulation of cells in G0/G1 phase (45.59%) and G2/M phase (42.05%), indicating dual checkpoint activation.

The cell cycle arrest provides a critical window for DNA damage assessment and repair. When damage exceeds cellular repair capacity, the prolonged checkpoint activation triggers apoptotic machinery through p53-mediated transcriptional programs and direct mitochondrial interactions.

Microbial Growth Inhibition Spectra and Resistance Profiling

The antimicrobial activity of 5-hydroxy-1,5-diphenylpent-1-en-3-one and structurally related diphenylpentenone compounds demonstrates broad-spectrum efficacy against bacterial, fungal, and oomycete pathogens. These compounds exhibit multiple modes of action that collectively contribute to their potent antimicrobial properties and reduced propensity for resistance development.

Bacterial Cell Wall and Membrane Disruption

Phenolic compounds containing the diphenylpentenone scaffold exert antimicrobial effects primarily through disruption of bacterial cell wall synthesis and membrane integrity. The hydroxyl groups present in these molecules interact with peptidoglycan components and membrane lipids, leading to increased membrane permeability and loss of cellular homeostasis.

The mechanism involves initial binding to bacterial surface components, followed by insertion into the lipid bilayer where the hydrophobic aromatic portions interact with fatty acid chains while polar groups disrupt hydrogen bonding networks. This dual interaction mode results in membrane depolarization, ion leakage, and ultimately cell death.

Antifungal Activity and Cell Wall Polymer Inhibition

Chalcone derivatives related to 5-hydroxy-1,5-diphenylpent-1-en-3-one demonstrate significant antifungal activity through inhibition of fungal cell wall biosynthesis. Studies on 1,5-diphenylpent-1-en-3-one reveal potent activity against Saprolegnia species with minimum inhibitory concentrations (MIC) ranging from 100-125 μg/mL.

The antifungal mechanism involves inhibition of β(1,3)-glucan synthase and chitin synthase, enzymes responsible for synthesizing major structural polymers of the fungal cell wall. Xanthoxyline-derived chalcones show exceptional activity against Trichophyton rubrum with MIC values as low as 12.5 μg/mL, demonstrating superior efficacy compared to standard antifungal agents.

Oomycete Growth Inhibition

The compound (3S,5S)-(E)-5-hydroxy-1,7-diphenylhept-1-en-3-yl acetate (compound 6) exhibits the most potent anti-oomycete activity among tested derivatives, with MIC values of 50 μg/mL against Saprolegnia parasitica and 75 μg/mL against Saprolegnia australis. The enhanced activity of acetylated derivatives suggests that lipophilicity modifications can significantly improve antimicrobial potency.

Synergistic interactions between active compounds enhance overall antimicrobial efficacy. The combination of compound 6 with 1,5-diphenylpent-1-en-3-one (compound 1) demonstrates strong synergistic effects with fractional inhibitory concentration (FIC) indices of 0.25, indicating a fourfold reduction in required concentrations when used in combination.

Resistance Profiling and Mechanistic Considerations

The multi-target nature of diphenylpentenone antimicrobial activity reduces the likelihood of resistance development compared to single-target antibiotics. These compounds simultaneously affect membrane integrity, cell wall synthesis, and metabolic processes, making it difficult for microorganisms to develop comprehensive resistance mechanisms.

Phenolic terpenoids with structural similarities to diphenylpentenones demonstrate that the hydroxyl group positioning is crucial for antimicrobial activity. Compounds lacking phenolic hydroxyl groups or containing O-methylated derivatives show dramatically reduced activity, confirming the essential role of free hydroxyl groups in the antimicrobial mechanism.

Minimum Inhibitory Concentration Profiles

Systematic evaluation of antimicrobial activity reveals distinct patterns based on structural modifications. Hinokitiol, a phenolic compound with structural similarities to hydroxylated diphenylpentenones, demonstrates potent antibacterial activity with MIC values of 40-60 μg/mL against oral pathogens. Thymol and carvacrol, phenolic compounds with related mechanisms, show MIC ranges of 100-200 μg/mL and 200-400 μg/mL respectively.

The antimicrobial spectrum extends across Gram-positive and Gram-negative bacteria, with enhanced activity typically observed against Gram-positive organisms due to the absence of outer membrane barriers. This selectivity pattern suggests that the primary site of action involves peptidoglycan interactions and cytoplasmic membrane disruption rather than outer membrane protein targeting.

Biofilm Inhibition and Anti-Persistence Activity

Advanced antimicrobial applications include activity against biofilm-forming bacteria, which represent a significant clinical challenge due to enhanced resistance to conventional antibiotics. Phenolic compounds structurally related to 5-hydroxy-1,5-diphenylpent-1-en-3-one demonstrate efficacy against both planktonic and biofilm-associated bacterial populations, with some derivatives showing preferential activity against biofilm matrices.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

252.115029749 g/mol

Monoisotopic Mass

252.115029749 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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